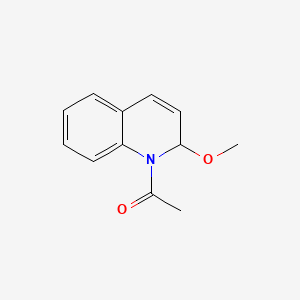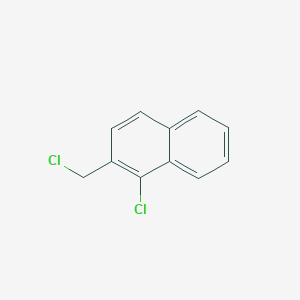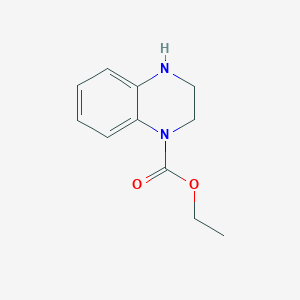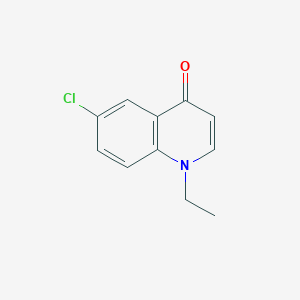
5-Hydroxy-6-methylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-6-methylquinoline-4-carboxylic acid is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their diverse applications in medicinal and industrial chemistry due to their broad spectrum of biological activities . The compound’s structure includes a quinoline ring system with hydroxyl, methyl, and carboxylic acid functional groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6-methylquinoline-4-carboxylic acid typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of isatin with methylketones in the presence of a base . Another method includes the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable synthetic approaches. These methods include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts . These methods aim to reduce environmental impact while maintaining high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoline-4,5-dione derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used under various conditions.
Major Products
The major products formed from these reactions include quinoline-4,5-dione derivatives, alcohol derivatives, and various substituted quinoline compounds .
Aplicaciones Científicas De Investigación
5-Hydroxy-6-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-6-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, interfere with DNA replication, and induce apoptosis in cancer cells. Its hydroxyl and carboxylic acid groups play crucial roles in binding to target molecules and exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methylquinoline-4-carboxylic acid
- 6-Methylquinoline-4-carboxylic acid
- 5-Hydroxyquinoline-4-carboxylic acid
Uniqueness
5-Hydroxy-6-methylquinoline-4-carboxylic acid is unique due to the presence of both hydroxyl and methyl groups on the quinoline ring, which enhances its reactivity and biological activity compared to other similar compounds . This combination of functional groups allows for a broader range of chemical modifications and applications.
Propiedades
Número CAS |
816448-95-0 |
|---|---|
Fórmula molecular |
C11H9NO3 |
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
5-hydroxy-6-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-6-2-3-8-9(10(6)13)7(11(14)15)4-5-12-8/h2-5,13H,1H3,(H,14,15) |
Clave InChI |
QQBFBPUFNXGVGB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=CN=C2C=C1)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B11894263.png)
![(NZ)-N-[[2-fluoro-6-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B11894266.png)
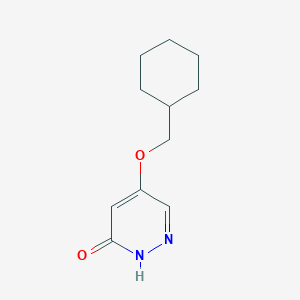
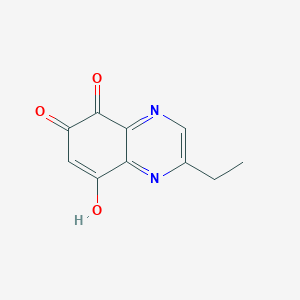
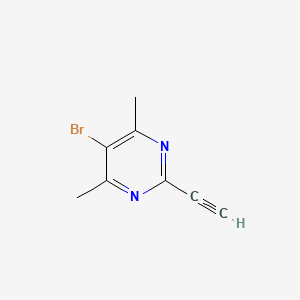

![7-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B11894289.png)
![Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate](/img/structure/B11894294.png)
